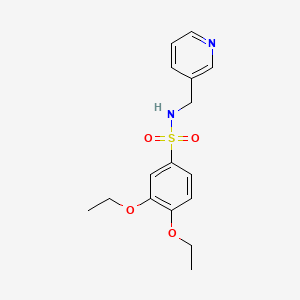
3-(3,4-ジメトキシフェニル)-7-ヒドロキシ-8-(ピペリジン-1-イルメチル)-4H-クロメン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known as DMHP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMHP belongs to the class of chromenone derivatives and has been shown to possess various biological properties.
作用機序
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one has been shown to activate the ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one has also been shown to inhibit the PI3K/Akt pathway, which is involved in various cellular processes, including cell growth and survival.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, including superoxide dismutase and catalase. 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6. In addition, 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one has been shown to induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation.
実験室実験の利点と制限
One of the major advantages of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is its ability to modulate multiple signaling pathways, making it a promising candidate for the development of multi-targeted therapies. 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one has also been shown to possess low toxicity and high selectivity towards cancer cells. However, one of the limitations of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one. One of the potential applications of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is in the development of novel therapies for neurodegenerative diseases, including Alzheimer's and Parkinson's disease. 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one has been shown to possess neuroprotective properties, and further studies are needed to explore its potential therapeutic applications in these diseases. Another future direction is the development of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one-based drug delivery systems, which can improve its solubility and bioavailability. Finally, further studies are needed to explore the potential of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one in combination with other drugs for the treatment of various diseases, including cancer and inflammation.
In conclusion, 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a promising synthetic compound that possesses various biological properties, including anti-cancer, anti-inflammatory, and neuroprotective properties. Further studies are needed to explore its potential therapeutic applications in various fields of research.
合成法
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one can be synthesized using a multi-step process that involves the condensation of 3,4-dimethoxybenzaldehyde with piperonal, followed by reduction and cyclization. The final product is obtained after several purification steps.
科学的研究の応用
抗がん活性
ピペリジニルクロメノン誘導体は、抗がん剤としての可能性から注目を集めています。研究によると、これらの化合物は、細胞周期の進行を阻害し、アポトーシスを誘導し、腫瘍の増殖を抑制することで、がん細胞に対して細胞毒性を示すことが示されています。 これらの化合物は、特定の経路を標的とする能力があるため、がん治療のさらなる研究のための有望な候補となっています .
抗炎症作用
炎症は、さまざまな疾患において重要な役割を果たします。ピペリジニルクロメノンは、サイトカインや酵素などの重要な炎症メディエーターを調節することで、抗炎症作用を示すことが実証されています。 これらの化合物は、関節炎、喘息、神経炎症などの炎症性疾患の管理に役立つ可能性があります .
神経保護効果
ピペリジニルクロメノンは、神経保護作用があるため、中枢神経系に有益です。これらの化合物は、抗酸化作用を示し、酸化ストレスを軽減し、神経細胞の生存を促進します。 研究者らは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療における可能性を探っています .
抗菌活性
ピペリジニルクロメノンは、細菌、真菌、ウイルスに対して有望な抗菌効果を示します。これらの化合物は、その独特の化学構造により、微生物の標的と相互作用し、感染症の対策に役立ちます。 さらなる研究により、その有効性と安全性を最適化する必要があります .
抗ウイルス作用
ウイルス感染の世界的な影響を考えると、研究者らは、ピペリジニルクロメノンを潜在的な抗ウイルス剤として研究しています。これらの化合物は、単純ヘルペスウイルス(HSV)やヒト免疫不全ウイルス(HIV)など、特定のウイルスに対して活性を示しています。 その作用機序には、ウイルス複製または侵入の阻害が含まれます .
心血管系への応用
ピペリジニルクロメノンは、心血管系に有益な効果がある可能性があります。いくつかの研究では、血管拡張作用を示すことが示唆されており、これは高血圧の管理に役立つ可能性があります。 さらに、その抗酸化作用は、酸化ストレスに関連する心血管疾患から保護する可能性があります .
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-27-20-9-6-15(12-21(20)28-2)18-14-29-23-16(22(18)26)7-8-19(25)17(23)13-24-10-4-3-5-11-24/h6-9,12,14,25H,3-5,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAMQSVEDFSMQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate](/img/structure/B2395454.png)
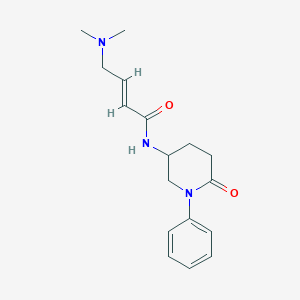
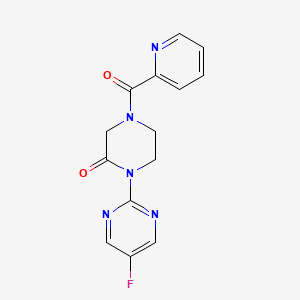
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2395459.png)
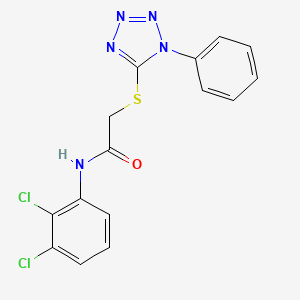
![[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2395461.png)
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2395463.png)
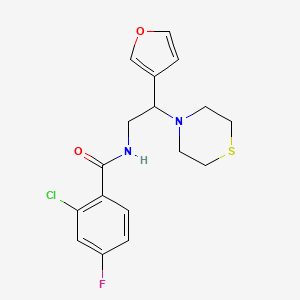
![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2395466.png)
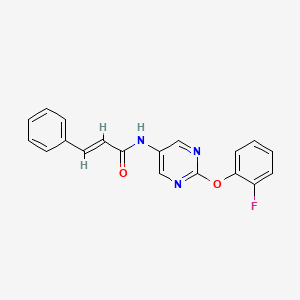
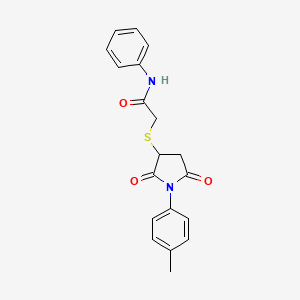

![1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-naphthalen-1-ylsulfonyl-1,4-diazepane](/img/structure/B2395476.png)
